Golvatinib

Vue d'ensemble

Description

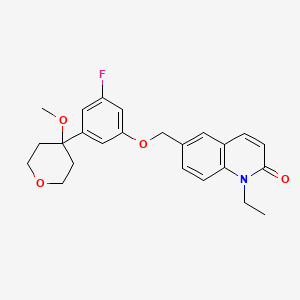

Golvatinib is an aromatic ether.

This compound has been investigated for the treatment of Platinum-Resistant Squamous Cell Carcinoma of the Head and Neck.

This compound is an orally bioavailable dual kinase inhibitor of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) tyrosine kinases with potential antineoplastic activity. c-Met/VEGFR kinase inhibitor E7050 binds to and inhibits the activities of both c-Met and VEGFR-2, which may inhibit tumor cell growth and survival of tumor cells that overexpress these receptor tyrosine kinases. c-Met and VEGFR-2 are upregulated in a variety of tumor cell types and play important roles in tumor cell growth, migration and angiogenesis.

Applications De Recherche Scientifique

Pharmacocinétique : Absorption et distribution

Le profil pharmacocinétique du Golvatinib présente une grande variabilité, mais la concentration plasmatique maximale et l'aire sous la courbe de concentration plasmatique en fonction du temps augmentent proportionnellement à la dose . Cela suggère que le this compound a un schéma d'absorption et de distribution prévisible à différentes doses, ce qui est essentiel pour déterminer les schémas de posologie appropriés en milieu clinique.

Pharmacodynamie : Impact moléculaire

L'impact du this compound sur les cibles moléculaires a été observé par l'augmentation des niveaux de récepteur soluble de l'activateur du plasminogène de type urokinase, du VEGFR2, du c-Met et de l'angiopoïétine-2 après la dose . De plus, une diminution du c-Met ou de l'ERK phosphorylé a été observée dans certaines biopsies appariées à la DMT, indiquant une modulation efficace de la cible .

Effets indésirables : Profil de sécurité

Le profil de sécurité du this compound est caractérisé par des événements indésirables liés au traitement tels que la diarrhée, les nausées, les vomissements, la fatigue, la diminution de l'appétit et l'élévation des enzymes hépatiques . Comprendre ces effets indésirables est essentiel pour gérer les soins des patients pendant le traitement et pour informer les patients des effets secondaires potentiels.

Activité antitumorale : Efficacité dans les tumeurs solides

Le this compound a montré des effets antitumoraux significatifs dans des modèles de xénogreffe chez la souris de lignées cellulaires cancéreuses avec amplification du gène MET . Cela suggère son efficacité potentielle dans le traitement des tumeurs solides avec des profils génétiques similaires, ce qui en fait un candidat pour des recherches supplémentaires en thérapie anticancéreuse ciblée.

Développement de biomarqueurs : Indicateurs prédictifs

Les changements de biomarqueurs tels que le VEGFR2 et l'angiopoïétine-2 après l'administration de this compound pourraient servir d'indicateurs prédictifs de la réponse au traitement . La recherche sur ces biomarqueurs pourrait conduire à des approches de médecine personnalisée, où les traitements sont adaptés en fonction du profil de biomarqueurs d'un individu.

Mécanisme D'action

Target of Action

Golvatinib is a highly potent, small-molecule, ATP-competitive inhibitor that primarily targets the c-Met receptor tyrosine kinase and multiple members of the Eph receptor family, as well as c-Kit and Ron . These targets play crucial roles in cell migration, matrix invasion, and signal transduction .

Mode of Action

This compound interacts with its targets by competitively inhibiting ATP, thereby preventing the phosphorylation and activation of these kinases . This inhibition disrupts the downstream signaling pathways, leading to changes in cellular functions such as cell migration and matrix invasion .

Biochemical Pathways

It is known that the drug impacts the signaling pathways of its targets, including c-met and eph receptors . These pathways regulate various cellular processes, including cell migration, matrix invasion, and signal transduction .

Pharmacokinetics

The pharmacokinetics of this compound demonstrate high variability, although the maximum plasma concentration and area under the plasma concentration–time curve increase with dose . The maximum tolerated dose (MTD) of this compound was determined to be 400 mg once daily .

Result of Action

This compound’s action results in significant antitumor effects, as demonstrated in mouse xenograft models of cancer cell lines with MET gene amplification . It also leads to an increase in the levels of soluble urokinase-type plasminogen activator receptor, VEGFR2, c-Met, and angiopoietin-2 after dose .

Action Environment

It is known that the drug’s efficacy can be affected by factors such as the tumor microenvironment

Analyse Biochimique

Biochemical Properties

Golvatinib interacts with several enzymes and proteins, including the c-Met receptor tyrosine kinase, multiple members of the Eph receptor family, c-Kit, and Ron . These interactions are primarily inhibitory, as this compound is an ATP-competitive inhibitor .

Cellular Effects

This compound has been observed to have various effects on cells and cellular processes. It influences cell function by inhibiting the signaling pathways of c-Met and Eph receptors, which regulate cell migration and matrix invasion . This inhibition can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules such as c-Met and Eph receptors . It acts as an ATP-competitive inhibitor, preventing these receptors from activating their respective signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability, with no notable degradation observed at concentrations ranging from 0.0005 to 8 μM .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At a dosage of 400 mg once daily, this compound has shown manageable toxicity and evidence of c-Met target modulation .

Metabolic Pathways

This compound is involved in the metabolic pathways of c-Met and Eph receptors. It interacts with these receptors and inhibits their signaling pathways, which can affect metabolic flux and metabolite levels .

Transport and Distribution

Given its molecular targets, it is likely that it interacts with transporters or binding proteins associated with c-Met and Eph receptors .

Subcellular Localization

Given its inhibitory effects on c-Met and Eph receptors, it is likely that it is localized to the areas of the cell where these receptors are found .

Propriétés

IUPAC Name |

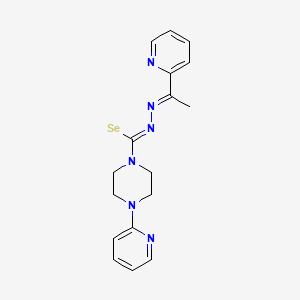

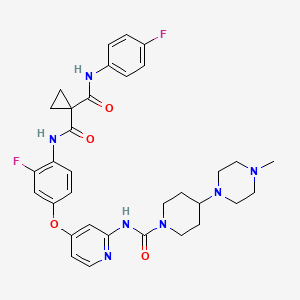

1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRCJCNVNUFYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37F2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239155 | |

| Record name | Golvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928037-13-2 | |

| Record name | Golvatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928037132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Golvatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Golvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOLVATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516Z3YP58E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)

![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)

![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)

![3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B1684414.png)